

Technical Guide: Solubility Profile of (6-Aminopyridin-2-yl)methanol in Organic Solvents

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Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

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Introduction

(6-Aminopyridin-2-yl)methanol is a substituted pyridylmethanol compound of interest in medicinal chemistry and organic synthesis due to its structural motifs—a pyridine ring, an amino group, and a hydroxymethyl group. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery pipelines. Solubility profoundly impacts reaction kinetics, crystallization, bioavailability, and the ease of handling in a laboratory setting.

This technical guide provides a comprehensive overview of the solubility characteristics of **(6-Aminopyridin-2-yl)methanol**. While specific quantitative experimental data is sparse in publicly available literature, this document extrapolates a qualitative solubility profile based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility data empirically.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O	[1] [2] [3]
Molecular Weight	124.14 g/mol	[1] [3] [4]
Physical Form	Solid	[2] [5]
CAS Number	79651-64-2	[1] [2] [3]
Predicted XlogP	-0.3	[1] [4]
InChIKey	YGMPMXTWKROXPP- UHFFFAOYSA-N	[1] [2] [5]

Note: The negative XlogP value suggests a hydrophilic or polar nature.

Predicted Solubility Profile

Direct quantitative solubility data for **(6-Aminopyridin-2-yl)methanol** is not readily available in peer-reviewed literature. However, a qualitative assessment can be derived from its molecular structure, which features:

- A primary amino group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.
- A primary alcohol group (-CH₂OH): Capable of acting as a hydrogen bond donor and acceptor.
- A pyridine ring: A polar aromatic system containing a nitrogen atom that can act as a hydrogen bond acceptor.

The presence of these polar, hydrogen-bonding functional groups dictates that the molecule will exhibit favorable solubility in polar solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. The following table summarizes the predicted solubility based on these chemical principles.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High to Very High	Strong hydrogen bonding interactions between the solvent's -OH groups and the solute's -NH ₂ , -OH, and pyridine nitrogen. [6]
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate to High	Favorable dipole-dipole interactions. The lack of a hydrogen-bond-donating group on the solvent may slightly limit solubility compared to protic solvents.
Slightly Polar	Tetrahydrofuran (THF), Ethyl Acetate	Low to Moderate	Limited capacity for hydrogen bonding and weaker dipole-dipole interactions.
Nonpolar Aromatic	Toluene, Benzene	Very Low	Dominated by weak van der Waals forces; insufficient to overcome the strong intermolecular forces of the crystalline solute.
Nonpolar Aliphatic	Hexane, Heptane	Insoluble	Mismatch in polarity ("like dissolves like" principle) leads to negligible dissolution. [7]

Logical Framework for Solubility Prediction

The interplay between the functional groups of **(6-Aminopyridin-2-yl)methanol** and the nature of the solvent determines its solubility. This relationship can be visualized as a logical diagram.

Caption: Logical diagram of solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[\[8\]](#)

Objective: To determine the equilibrium solubility of **(6-Aminopyridin-2-yl)methanol** in a given organic solvent at a specific temperature.

Materials:

- **(6-Aminopyridin-2-yl)methanol** (solid, high purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

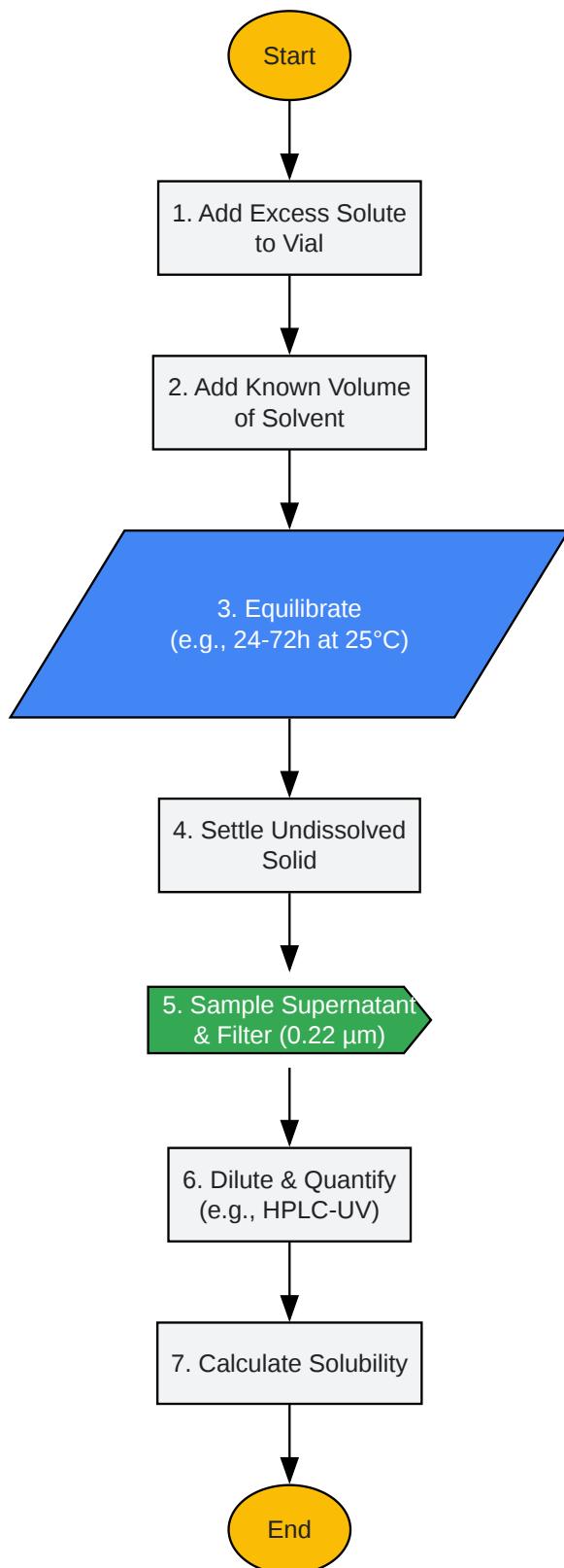
Procedure:

- Preparation: Add an excess amount of solid **(6-Aminopyridin-2-yl)methanol** to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

- Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[8] The solution should appear as a slurry with undissolved solid remaining.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles.
- Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.



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Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for **(6-Aminopyridin-2-yl)methanol** is not widely published, its molecular structure strongly indicates high solubility in polar protic solvents like methanol and water, moderate solubility in polar aprotic solvents like DMSO, and poor solubility in nonpolar solvents such as hexane. For researchers and drug development professionals requiring precise data, empirical determination is necessary. The provided shake-flask protocol offers a robust and reliable method for generating this critical information, enabling informed decisions in synthesis, purification, and formulation processes.

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